molecular formula C11H10ClN3O2S B3129082 N-(4-chlorophenyl)-6-(methylsulfonyl)-3-pyridazinamine CAS No. 339013-07-9

N-(4-chlorophenyl)-6-(methylsulfonyl)-3-pyridazinamine

Cat. No. B3129082
CAS RN: 339013-07-9
M. Wt: 283.73 g/mol
InChI Key: XCBSKERHJPKLGH-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-6-(methylsulfonyl)-3-pyridazinamine” is a chemical compound that contains a pyridazinamine core, which is a type of heterocyclic aromatic organic compound. It also has a 4-chlorophenyl group and a methylsulfonyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic pyridazinamine core. The presence of the chlorine atom on the phenyl ring could introduce some polarity to the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the amine group or the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chlorine atom and the sulfonyl group could make the compound more polar and potentially increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, the mechanism of action would depend on the biological target of the drug. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

N-(4-chlorophenyl)-6-methylsulfonylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c1-18(16,17)11-7-6-10(14-15-11)13-9-4-2-8(12)3-5-9/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBSKERHJPKLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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